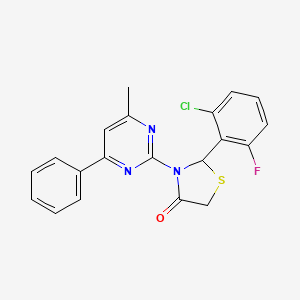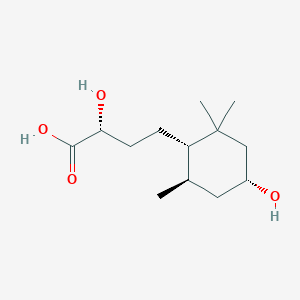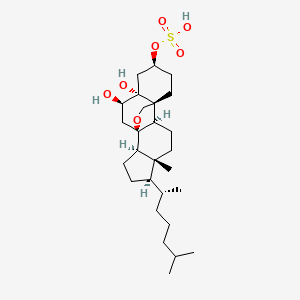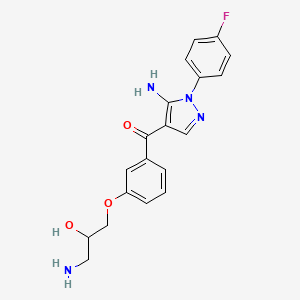
Pentoxifylline metabolite M-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentoxifylline metabolite M-3, also known as 1-(4,5-dihydroxyhexyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, is a chemical compound with the molecular formula C13H20N4O4 and a molecular weight of 296.32 g/mol . This compound is a metabolite of pentoxifylline, a drug commonly used to improve blood flow in patients with circulation problems .
準備方法
The synthesis of Pentoxifylline metabolite M-3 involves the reaction of 1,3-dimethylxanthine with 4,5-dihydroxyhexylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like triethylamine. The mixture is heated to a temperature of around 80°C for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
Pentoxifylline metabolite M-3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted purine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to 100°C. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
Pentoxifylline metabolite M-3 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of purine derivatives and their chemical properties.
Biology: The compound is studied for its effects on cellular processes, particularly in relation to its parent compound, pentoxifylline.
Medicine: Research focuses on its potential therapeutic effects, including its role in improving blood flow and reducing inflammation.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
The mechanism of action of Pentoxifylline metabolite M-3 involves its interaction with specific molecular targets and pathways. As a metabolite of pentoxifylline, it is believed to exert similar effects by inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in vasodilation, improved blood flow, and reduced inflammation .
類似化合物との比較
Pentoxifylline metabolite M-3 can be compared with other similar compounds, such as:
Pentoxifylline: The parent compound, known for its vasodilatory effects.
Theobromine: Another purine derivative with similar chemical structure but different pharmacological effects.
Caffeine: A well-known stimulant with a similar purine structure but distinct biological activity.
This compound is unique due to its specific hydroxylated side chain, which distinguishes it from other purine derivatives and contributes to its unique pharmacological properties .
特性
分子式 |
C13H20N4O4 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
1-(4,5-dihydroxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O4/c1-8(18)9(19)5-4-6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7-9,18-19H,4-6H2,1-3H3 |
InChIキー |
ZJBOLBRXIQZJSF-UHFFFAOYSA-N |
正規SMILES |
CC(C(CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O)O |
同義語 |
lisofylline 4,5-diol lisofylline-4,5-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)

![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)


![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)


![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride](/img/structure/B1258445.png)


